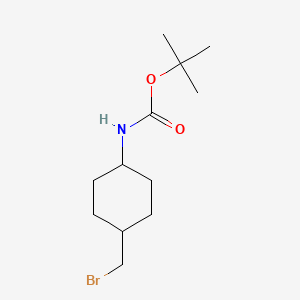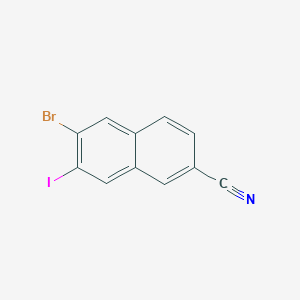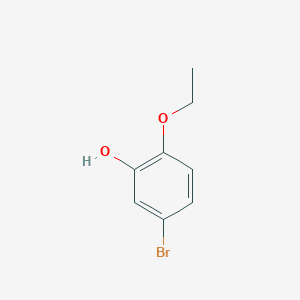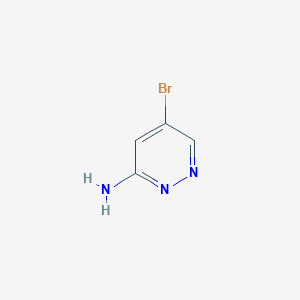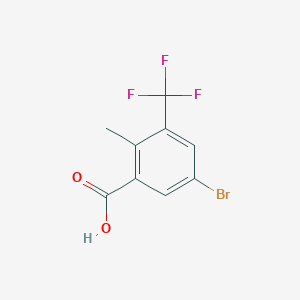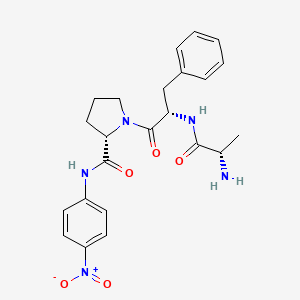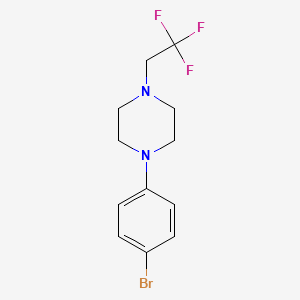
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine
Descripción general
Descripción
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as 4-Bromo-2,2,2-trifluoroethyl-piperazine, is a synthetic compound with a variety of potential applications in scientific research. This article will discuss the synthesis methods, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful compound for scientific research, particularly in the fields of pharmacology and medicinal chemistry. The compound has been used in the synthesis of various bioactive compounds, such as inhibitors of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been used in the synthesis of various anti-inflammatory agents, as well as compounds with potential therapeutic applications in the treatment of cancer, Alzheimer’s disease, and other diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is not fully understood. However, it is believed to interact with various biochemical targets, including enzymes, receptors, and transporters. The compound has been found to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters, as well as to interact with various receptors, such as the serotonin 5-HT2A receptor.
Efectos Bioquímicos Y Fisiológicos
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters, as well as to interact with various receptors, such as the serotonin 5-HT2A receptor. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, as well as to possess potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and is stable and non-toxic. Additionally, the compound has a wide range of potential applications in scientific research, making it a useful compound for laboratory studies. However, the compound has some limitations for use in laboratory experiments. For example, the compound is relatively expensive, and its mechanism of action is not fully understood.
Direcciones Futuras
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine has a wide range of potential applications in scientific research. Future research should focus on further elucidating the mechanism of action of the compound, as well as on exploring its potential therapeutic applications. Additionally, further research should focus on optimizing the synthesis of the compound, as well as on exploring its potential applications in other fields, such as materials science and nanotechnology.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-10-1-3-11(4-2-10)18-7-5-17(6-8-18)9-12(14,15)16/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRNPLEYCUSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
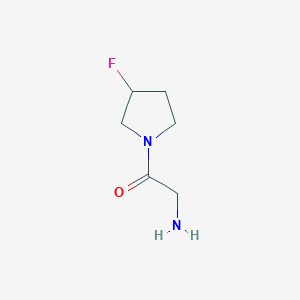
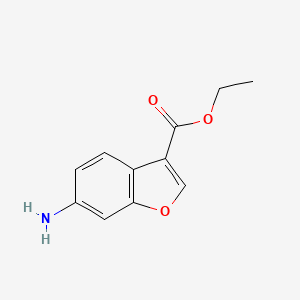
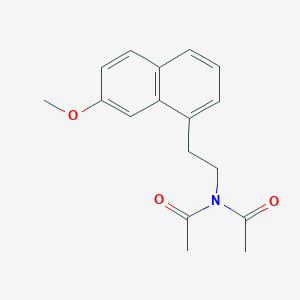
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)
![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)
